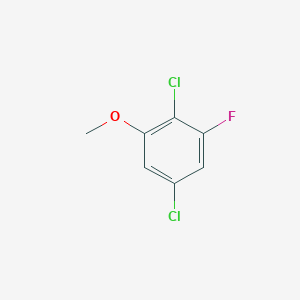![molecular formula C4H5N3O3 B1461166 Methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-carboxylat CAS No. 57281-13-7](/img/structure/B1461166.png)
Methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-carboxylat
Übersicht
Beschreibung
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the molecular formula C4H5N3O3. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
is a compound with a wide range of potential applications.
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may have good bioavailability .
Biochemische Analyse
Biochemical Properties
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage.
Cellular Effects
The effects of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the Nrf2 signaling pathway, which plays a key role in cellular defense mechanisms against oxidative stress . Additionally, it can alter the expression of genes involved in antioxidant responses, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to enhance cellular antioxidant defenses, leading to improved cell survival and function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate vary with different dosages in animal models. At low doses, this compound has been found to enhance antioxidant defenses and improve overall cellular function . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial effects without causing toxicity.
Metabolic Pathways
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, this compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting metabolic flux and metabolite levels . These interactions help in maintaining cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in specific cellular compartments . For example, this compound has been found to accumulate in mitochondria, where it exerts its antioxidant effects by modulating mitochondrial function and reducing oxidative stress.
Subcellular Localization
The subcellular localization of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been shown to localize in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression and cellular responses to oxidative stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl 3-methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate
- 1H-1,2,4-Triazole-1-carboxylic acid, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-, phenyl ester
Uniqueness
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is unique due to its specific structural features and reactivity. The presence of the ester group and the triazole ring imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKBXZPKSLZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)


![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)



![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)






